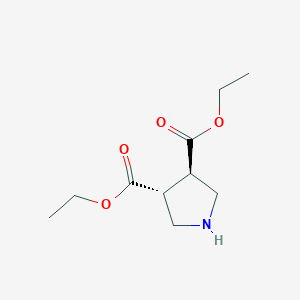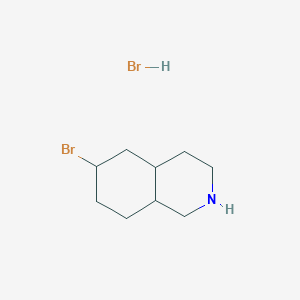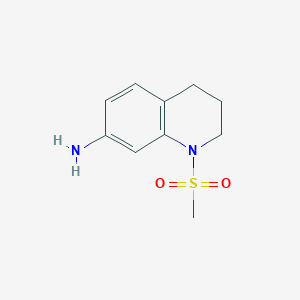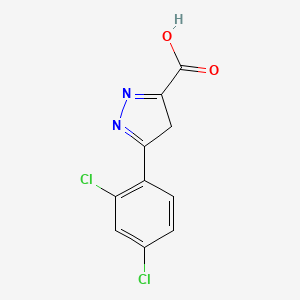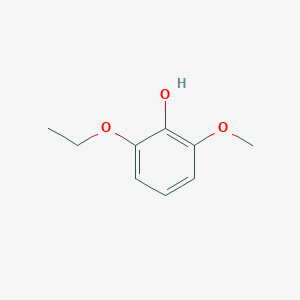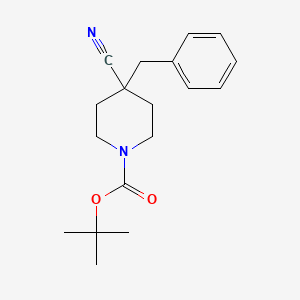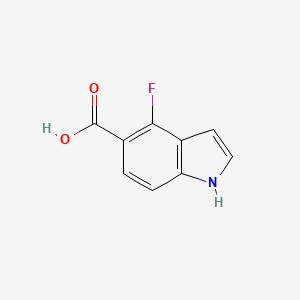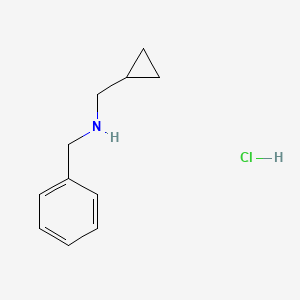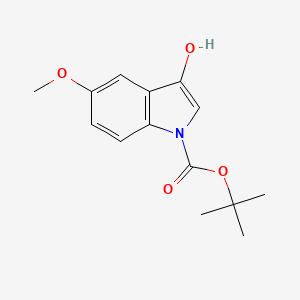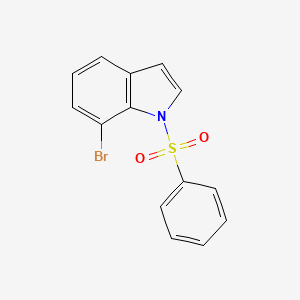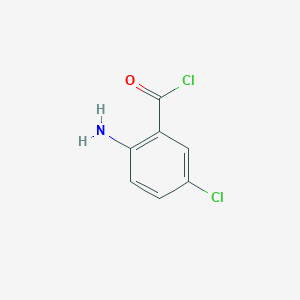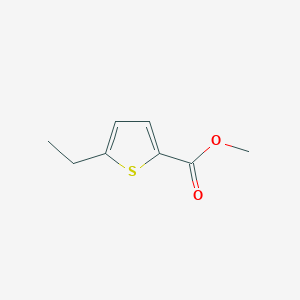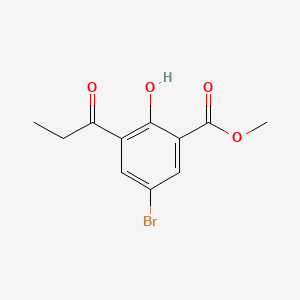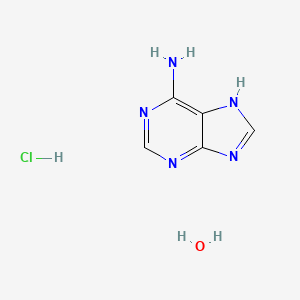
Adenine hydrochloride hydrate
Overview
Description
Adenine hydrochloride hydrate is a purine nucleobase derivative with the empirical formula C5H5N5 · HCl · xH2O. It is a regulatory molecule and a component of DNA, RNA, cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, and signaling molecules like cyclic adenosine monophosphate . This compound plays a crucial role in various biochemical processes in vivo and in vitro.
Mechanism of Action
Adenine hydrochloride hydrate, also known as 7H-Purin-6-amine hydrochloride hydrate, is a purine nucleobase with a wide range of chemical and biochemical roles in vivo and in vitro .
Target of Action
Adenine primarily targets the adenine phosphoribosyltransferase , DNA , and S-methyl-5’-thioadenosine phosphorylase . These targets play crucial roles in cellular metabolism and DNA synthesis.
Mode of Action
Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .
Biochemical Pathways
Adenine is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) . It plays a fundamental role in the synthesis of nucleic acids and is an integral part of the structure of many coenzymes . A modified form of adenosine monophosphate (cyclic AMP) is an important secondary messenger in the propagation of many hormonal stimuli .
Pharmacokinetics
Adenine is known to combine with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding amp, adp, and atp . These adenine derivatives perform important functions in cellular metabolism .
Result of Action
The action of adenine results in the formation of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions . Adenine is also an integral part of the structure of many coenzymes and plays a crucial role in the synthesis of nucleic acids .
Action Environment
It is known that this compound has been used in various experimental setups, such as a supplement in a rich medium for galactose induction during yeast cell culture .
Biochemical Analysis
Biochemical Properties
Adenine hydrochloride hydrate plays a crucial role in various biochemical reactions. It forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions .
Cellular Effects
This compound has been used in various cellular processes. For instance, it has been used as a supplement in a rich medium for galactose induction during yeast cell culture . It has also been used for the incubation of MiaPaCa2 cell lines for cell viability and co-culture assay .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. In DNA, adenine binds to thymine via two hydrogen bonds to assist in stabilizing the nucleic acid structures . In RNA, which is used for protein synthesis, adenine binds to uracil .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a high dose of adenine is known to induce renal disease in the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an integral part of the structure of many coenzymes . It is also a component of NAD and FAD cofactors, ATP, ADP, AMP, and other adenine-based derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenine hydrochloride hydrate can be synthesized through the reaction of adenine with hydrochloric acid in the presence of water. The reaction typically involves dissolving adenine in hydrochloric acid and then crystallizing the product by evaporating the solvent. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory method but with optimized conditions for higher yield and purity. This includes using high-purity reagents, controlled reaction environments, and advanced crystallization techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Adenine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert adenine derivatives into dihydroadenine.
Substitution: Adenine can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 8-oxoadenine.
Reduction: Dihydroadenine.
Substitution: Various substituted adenine derivatives depending on the reagent used.
Scientific Research Applications
Adenine hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: Essential for studying DNA and RNA structures and functions.
Medicine: Investigated for its role in cellular metabolism and potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and as a supplement in cell culture media
Comparison with Similar Compounds
- Adenine hemisulfate salt
- Adenosine
- Adenine monohydrochloride
- Adenine hemisulfate salt
Comparison: Adenine hydrochloride hydrate is unique due to its hydrate form, which affects its solubility and stability compared to other adenine derivatives. While adenine hemisulfate salt and adenine monohydrochloride share similar biochemical roles, the presence of different counterions and hydration states can influence their physical properties and applications .
Properties
IUPAC Name |
7H-purin-6-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRDTAUFFBYTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975961 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-72-7 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6055-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


